(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Description
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic azabicyclo compound with a molecular weight of 205.68 and a purity of ≥95% . It is a hydrochloride salt derivative of a methyl ester, characterized by a rigid bicyclo[3.1.0]hexane scaffold substituted with two methyl groups at the 6,6-positions and a carboxylate ester at position 2. This compound is a critical intermediate in synthesizing Boceprevir (SCH 503034), a hepatitis C virus (HCV) NS3 protease inhibitor . Its stereochemistry (1R,2S,5S) is essential for its role in drug synthesis, as minor deviations in configuration can drastically alter biological activity .
Properties
IUPAC Name |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUDBWXNAFSPB-MKXDVQRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565456-77-1 | |
| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565456771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azoniabicyclo[3.1.0]hexane chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ARM3Z735 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
The interaction between a compound and its target can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various biological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound could potentially interact with multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression to alterations in cellular signaling pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target.
Biological Activity
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS No. 565456-77-1) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 565456-77-1
- MDL Number : MFCD11865137
While specific mechanisms of action for this compound are not extensively documented, related compounds have demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. The compound has been described as a cyclic leucine mimetic that potentially alters enzyme interactions critical for viral replication .
Antiviral Activity
Recent research highlights the compound's potential as an antiviral agent:
- Inhibition of SARS-CoV-2 Mpro : Studies indicate that derivatives of this compound show promising inhibitory effects against the SARS-CoV-2 main protease with an inhibition constant (K_i) as low as 27.7 nM . This suggests a strong interaction with the viral enzyme, essential for viral replication.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties:
- Mechanism : Although detailed mechanisms are not fully elucidated, it is suggested that compounds within this class may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of related compounds:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
Scientific Research Applications
Medicinal Chemistry
This compound is notable for its structural features that resemble certain natural alkaloids, making it a candidate for drug development targeting various biological pathways.
Neurological Applications
Research indicates that derivatives of bicyclic compounds can exhibit neuroprotective properties. The azabicyclo structure may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Studies have suggested that similar compounds can modulate cholinergic and dopaminergic signaling pathways, which are crucial in these disorders .
Antiviral Activity
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been explored as an intermediate in the synthesis of antiviral agents. For instance, it plays a role in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C . The compound's ability to inhibit viral replication mechanisms makes it a valuable component in antiviral drug design.
Research Applications
The compound serves as a valuable research tool in synthetic organic chemistry and pharmacology.
Synthetic Intermediates
Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. Researchers utilize this compound to develop new synthetic pathways that can lead to the creation of novel pharmaceuticals with enhanced efficacy and reduced side effects .
Biological Assays
In biological research, this compound is used in assays to evaluate the biological activity of related compounds. Its interaction with various biological targets can provide insights into structure-activity relationships (SAR), guiding further drug development efforts .
Neuroprotective Studies
A study published in Journal of Medicinal Chemistry investigated several bicyclic compounds similar to this compound for their neuroprotective effects in cellular models of neurodegeneration . The results indicated a promising correlation between structural modifications and enhanced neuroprotection.
Antiviral Synthesis
In another case study focused on antiviral drug synthesis, researchers successfully integrated this compound into the synthetic route for Boceprevir . This highlighted not only its utility as an intermediate but also its potential to influence therapeutic outcomes through structural optimization.
Comparison with Similar Compounds
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 2089577-29-5)
- Structural Difference : The stereochemistry at positions 1 and 5 is inverted compared to the target compound (1S,5R vs. 1R,5S).
- Impact : Stereochemical inversion reduces binding affinity to HCV NS3 protease, rendering it less effective as a Boceprevir precursor .
- Synthesis : Prepared via similar routes but requires chiral resolution to isolate the desired enantiomer .
Functional Group Variants
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 1373205-30-1)
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
- Structural Difference : Replaces the ester with a ketone at position 2.
- Impact: Enhanced electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions. Limited utility in protease inhibitor synthesis due to poor mimicry of peptide bonds .
Substituted Derivatives
(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Structural Differences :
- Chlorine substituents at 6,6-positions instead of methyl groups.
- tert-Butoxycarbonyl (Boc) protecting group on the nitrogen.
- Impact :
3-[(S)-2-(3,5-Bis(trifluoromethyl)benzamido)-3,3-dimethylbutanoyl] Derivatives
- Structural Differences : Incorporates trifluoromethyl and benzamido groups.
- Impact: Trifluoromethyl groups improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., 3CL protease). These derivatives exhibit IC₅₀ values in the nanomolar range against viral proteases, outperforming the parent compound in biological assays .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Purity | Key Functional Groups |
|---|---|---|---|---|
| (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl | C₉H₁₆ClNO₂ | 205.68 | ≥95% | Methyl ester, bicyclo scaffold |
| (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | C₉H₁₅NO₂ | 169.22 | N/A | Methyl ester, inverted stereochemistry |
| (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl | C₈H₁₄ClNO₂ | 191.66 | N/A | Carboxylic acid |
| (1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[...]carboxylic acid | C₁₂H₁₆Cl₂NO₄ | 307.17 | N/A | Dichloro, Boc-protected |
Preparation Methods
Step 1: Substitution with Hydroxyl Compound
The hydroxyl group at position 2 of the bicyclic precursor is substituted using a hydroxyl compound (Alk-OH, where Alk = C1–C6 alkyl). This reaction proceeds via nucleophilic displacement under mild acidic conditions, yielding a pyrrolidine intermediate. The stereochemistry at positions 1R, 2S, and 5S is retained through careful control of reaction temperature (20–25°C) and solvent polarity (tetrahydrofuran or dichloromethane).
Step 2: Cyanidation
The pyrrolidine intermediate undergoes cyanidation using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., zinc iodide). This step introduces a cyano group at position 2, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The reaction achieves >90% conversion within 4–6 hours at 0–5°C, minimizing side reactions.
Step 3: Deprotection and Alcoholysis
The 1,1-dimethylpropyl protecting group is removed via acid-catalyzed alcoholysis. Hydrochloric acid (HCl) in methanol at reflux (65–70°C) cleaves the ester, yielding the target compound as a hydrochloride salt. Crystallization from ethanol/water mixtures provides the final product in 68–72% overall yield with >99% enantiomeric excess (ee).
Copper-Catalyzed 1,3-Dipolar Cycloaddition Approach
An alternative route, reported by Deng et al., constructs the 3-azabicyclo[3.1.0]hexane core via asymmetric cycloaddition.
Reaction Setup and Conditions
A copper(I) catalyst (Cu(CH3CN)4BF4) and chiral phosphine ligand (L3) facilitate the 1,3-dipolar cycloaddition between iminoesters and trisubstituted cyclopropenes. For example, methyl 2-aminobutanoate reacts with 2,3-diphenylcyclopropene in tetrahydrofuran (THF) at 0°C, forming the bicyclic skeleton with five contiguous stereocenters.
Stereochemical Control
The ligand’s chiral environment ensures high diastereoselectivity (dr > 20:1) and enantioselectivity (up to 94% ee). The reaction proceeds via a stepwise mechanism, where the copper complex stabilizes the transition state, favoring the (1R,2S,5S) configuration.
Industrial-Scale Production Techniques
The patent describes industrial adaptations of the substitution-cyanidation method:
-
Continuous Flow Reactors : Substitution and cyanidation steps are performed in continuous flow systems, reducing reaction times by 40% and improving yield consistency.
-
Purification : Simulated moving bed (SMB) chromatography replaces traditional column chromatography, enabling kilogram-scale production with >99.5% purity.
Comparative Analysis of Synthesis Methods
The patent method excels in scalability and stereocontrol, while the cycloaddition approach offers modularity for structural diversification.
Spectroscopic Characterization and Quality Control
Critical analytical data for the final product include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.68 g/mol | |
| Melting Point | 151–153°C | |
| Specific Rotation | [α]D²⁵ = +2.0 (c 0.94, CH2Cl2) | |
| HPLC Purity | >99.5% |
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 3.63 ppm (COOCH₃) and δ 1.45 ppm (C(CH₃)₂), confirming the bicyclic structure .
Q & A
Basic: How can researchers confirm the identity and purity of (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify stereochemistry and structural integrity. Compare chemical shifts with reference data for bicyclic azabicyclo compounds (e.g., lists synonyms and CAS No. 672325-23-4) .
- Mass Spectrometry (MS) : Confirm molecular weight (285.81 g/mol for related analogs in ) and fragmentation patterns .
- Chromatography :
- HPLC/GC : Assess purity using reverse-phase HPLC with UV detection. Monitor for impurities like 6-aminopenicillanic acid derivatives (similar to impurities in ) .
- Reference Standards : Cross-validate with certified reference materials (CRMs) from reputable suppliers (e.g., LGC Standards in ) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification :
- Review H-statements (e.g., H315: skin irritation, H319: eye damage) as outlined in safety data sheets (). Use skin and eye protection .
- Avoid inhalation of dust; implement fume hoods or respiratory protection if aerosolization occurs .
- Exposure Control :
Advanced: How does stereochemistry influence the compound’s biological activity or reactivity?
Methodological Answer:
- Chiral Centers : The (1R,2S,5S) configuration impacts receptor binding and metabolic stability. Compare with stereoisomers (e.g., (1S,3S,5S)-2-azabicyclo analogs in ) to assess enantioselective effects .
- Case Study : Use X-ray crystallography or computational modeling (e.g., DFT) to resolve spatial arrangements. For example, highlights stereochemical uniqueness in bicyclic alcohols .
- Biological Assays : Test enantiomers in enzyme inhibition assays (e.g., serine proteases) to correlate activity with configuration .
Advanced: What strategies optimize synthetic yield for this bicyclic compound?
Methodological Answer:
- Reaction Design :
- Catalysts : Use chiral catalysts (e.g., Pd-mediated cyclopropanation) to enhance stereoselectivity, as seen in similar bicyclo[3.1.0]hexane syntheses () .
- Temperature Control : Maintain sub-zero temperatures during cyclization to prevent racemization (analogous to methods in ) .
- Purification :
Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Multi-Technique Validation :
- Computational Tools :
- Perform molecular dynamics simulations to predict conformer populations and compare with experimental data .
Advanced: What analytical methods are suitable for impurity profiling?
Methodological Answer:
- Impurity Identification :
- LC-MS/MS : Detect trace impurities (e.g., methyl ester byproducts) with high sensitivity. Reference impurity standards like those in (e.g., 6-aminopenicillanic acid) .
- Quantitative Analysis :
- Use qNMR with internal standards (e.g., maleic acid) for absolute quantification of impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
